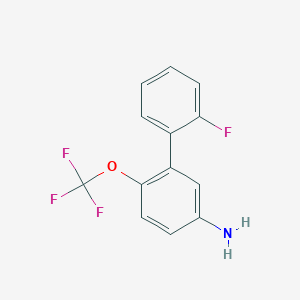

3,5-Difluoro-4'-(trifluoromethyl)biphenyl-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

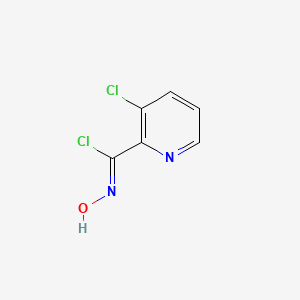

3,5-Difluoro-4’-(trifluoromethyl)biphenyl-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions on one phenyl ring, and a trifluoromethyl group at the 4’ position on the other phenyl ring. The carboxylic acid group is located at the 4 position of the first phenyl ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,5-Difluor-4'-(Trifluormethyl)biphenyl-4-carbonsäure kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren beinhaltet die Suzuki-Miyaura-Kupplungsreaktion, eine weit verbreitete übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion. Diese Reaktion verwendet typischerweise eine Boronsäure oder einen Boronsäureester als Kupplungspartner und eine halogenierte aromatische Verbindung als Elektrophil. Die Reaktion wird durch Palladium katalysiert und erfordert eine Base, wie z. B. Kaliumcarbonat, in einem organischen Lösungsmittel wie Toluol oder Ethanol .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch im größeren Maßstab. Die Wahl von Reagenzien, Katalysatoren und Lösungsmitteln kann auf Kosteneffizienz und Ausbeute optimiert werden. Darüber hinaus können industrielle Prozesse kontinuierliche Flussreaktoren und automatisierte Systeme integrieren, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,5-Difluor-4'-(Trifluormethyl)biphenyl-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Carbonsäuregruppe kann oxidiert werden, um entsprechende Derivate zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu ergeben.

Substitution: Die Fluoratome und die Trifluormethylgruppe können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation Carboxylatsalze ergeben, während die Reduktion Alkohole oder Kohlenwasserstoffe erzeugen kann.

4. Wissenschaftliche Forschungsanwendungen

3,5-Difluor-4'-(Trifluormethyl)biphenyl-4-carbonsäure hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und Spezialchemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 3,5-Difluor-4'-(Trifluormethyl)biphenyl-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Fluoratome und die Trifluormethylgruppe der Verbindung können ihre Bindungsaffinität zu bestimmten Enzymen oder Rezeptoren erhöhen und so deren Aktivität modulieren. Die genauen molekularen Ziele und Signalwege hängen von der jeweiligen Anwendung und dem Nutzungskontext ab.

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-4’-(trifluoromethyl)biphenyl-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-4’-(trifluoromethyl)biphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3,5-Difluor-4'-(Trifluormethoxy)biphenyl-4-carbonsäure

- 4-(Trifluormethyl)-2-Biphenylcarbonsäure

- 3,5-Difluor-4-(Trifluormethyl)pyridin

Einzigartigkeit

3,5-Difluor-4'-(Trifluormethyl)biphenyl-4-carbonsäure ist aufgrund ihres spezifischen Substitutionsschemas einzigartig, das ihr besondere chemische Eigenschaften und Reaktivität verleiht. Das Vorhandensein sowohl von Fluoratomen als auch einer Trifluormethylgruppe erhöht ihre Stabilität und Lipophilie, was sie in verschiedenen Forschungs- und Industrieanwendungen wertvoll macht.

Eigenschaften

Molekularformel |

C14H7F5O2 |

|---|---|

Molekulargewicht |

302.20 g/mol |

IUPAC-Name |

2,6-difluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid |

InChI |

InChI=1S/C14H7F5O2/c15-10-5-8(6-11(16)12(10)13(20)21)7-1-3-9(4-2-7)14(17,18)19/h1-6H,(H,20,21) |

InChI-Schlüssel |

UUZDPPNOMRNLCF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)F)C(=O)O)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-c]pyridine-6-methanamine](/img/structure/B12074329.png)

![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)

![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)